molecular formula C12H19NO2 B13652995 methyl (1r,3s,5R,7S)-3-aminoadamantane-1-carboxylate

methyl (1r,3s,5R,7S)-3-aminoadamantane-1-carboxylate

Cat. No.: B13652995
M. Wt: 209.28 g/mol
InChI Key: YCDFPJJVFUVJJF-LRSDLPTKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1r,3s,5R,7S)-3-aminoadamantane-1-carboxylate is a chemical compound that belongs to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1r,3s,5R,7S)-3-aminoadamantane-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with adamantane, a tricyclic hydrocarbon.

    Functionalization: The adamantane is functionalized to introduce the amino and carboxylate groups. This can be achieved through a series of reactions, including nitration, reduction, and esterification.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (1r,3s,5R,7S)-3-aminoadamantane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitrosoadamantane, adamantane alcohol, and various substituted adamantane derivatives.

Scientific Research Applications

Methyl (1r,3s,5R,7S)-3-aminoadamantane-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential use in drug development, particularly for its antiviral and neuroprotective properties.

    Materials Science: The rigid structure of adamantane derivatives makes them useful in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used in studies related to enzyme inhibition and protein interactions due to its unique structure.

Mechanism of Action

The mechanism of action of methyl (1r,3s,5R,7S)-3-aminoadamantane-1-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting viral replication or protecting neurons from oxidative stress. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Another adamantane derivative known for its antiviral properties.

    Memantine: Used in the treatment of neurodegenerative diseases like Alzheimer’s.

    Rimantadine: Similar to amantadine, used as an antiviral agent.

Uniqueness

Methyl (1r,3s,5R,7S)-3-aminoadamantane-1-carboxylate is unique due to its specific functional groups and the potential for diverse applications. Its methyl ester group differentiates it from other similar compounds, providing distinct chemical properties and reactivity.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

methyl (5S,7R)-3-aminoadamantane-1-carboxylate

InChI

InChI=1S/C12H19NO2/c1-15-10(14)11-3-8-2-9(4-11)6-12(13,5-8)7-11/h8-9H,2-7,13H2,1H3/t8-,9+,11?,12?

InChI Key

YCDFPJJVFUVJJF-LRSDLPTKSA-N

Isomeric SMILES

COC(=O)C12C[C@H]3C[C@@H](C1)CC(C3)(C2)N

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.